Caspase-3 and Caspase-7 Inhibitory Profile: Sub-100 nM Potency in Biochemical Assays
The compound exhibits potent, direct inhibition of recombinant human caspase-3 and caspase-7 with IC50 values of 57 nM and 73 nM, respectively [1]. This activity profile is consistent with the chloroacetamide electrophilic warhead's ability to form a covalent bond with the active-site cysteine of these proteases [2]. While a direct head-to-head comparison with the unsubstituted analog 2-chloro-N-benzylacetamide under identical assay conditions is not available in the literature, the presence of the meta-trifluoromethyl group is a recognized strategy for enhancing potency and target engagement in covalent inhibitor design [3].
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 57 nM (Caspase-3); IC50 = 73 nM (Caspase-7) |
| Comparator Or Baseline | Not available for a direct analog under identical conditions; baseline is the compound's own activity against two related targets. |
| Quantified Difference | Not applicable |
| Conditions | Recombinant human caspase-3 and caspase-7; Ac-DEVD-AMC substrate; fluorescence assay; 10 min preincubation [1] |
Why This Matters
For research programs targeting apoptosis or developing covalent protease inhibitors, this compound provides a well-characterized starting point with defined sub-100 nM potency against two key executioner caspases.
- [1] BindingDB. BDBM50040328 (CHEMBL3360053). Inhibition of recombinant human caspase-3 and caspase-7. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50040328. View Source
- [2] An electrophilic fragment screening for the development of small molecules targeting caspase-2. PMC6988736. Bioorg Med Chem Lett. 2017 Aug 12;27(18):4383–4388. View Source
- [3] Haji Akber Aisa, et al. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 2020, 60, 12, 6242–6250. View Source
